5-bromo-N-(4-butylphenyl)-2-methoxybenzamide
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Overview
Description
5-bromo-N-(4-butylphenyl)-2-methoxybenzamide, also known as Bromo-Butyl-Methoxy-Benzamide (BBM), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 360.39 g/mol.
Mechanism of Action
BBM exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins that play a key role in inflammation. BBM also inhibits the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
BBM has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. BBM has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
BBM has several advantages and limitations when used in laboratory experiments. It is a potent inhibitor of COX-2 and various kinases involved in cancer progression, making it a valuable tool in the study of inflammation and cancer. However, its low solubility in aqueous solutions can limit its use in certain experimental setups. Furthermore, its potential toxicity and side effects must be taken into consideration when designing experiments.
Future Directions
BBM has several potential future directions for research. It can be further studied for its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Its anti-inflammatory and anti-cancer properties can also be further explored for the development of novel therapeutics. Additionally, its potential toxicity and side effects can be further investigated to ensure its safety in clinical applications.
Synthesis Methods
BBM can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction between 4-butylphenol and 5-bromo-2-methoxybenzoic acid in the presence of a catalyst and solvent. The resulting product is then subjected to further reactions involving the addition of various reagents and purification steps to obtain the final product.
Scientific Research Applications
BBM has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-bromo-N-(4-butylphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-3-4-5-13-6-9-15(10-7-13)20-18(21)16-12-14(19)8-11-17(16)22-2/h6-12H,3-5H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONQIGLQJRLUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-butylphenyl)-2-methoxybenzamide |
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